Quinoline-2-carboxylic acid hydrochloride

Description

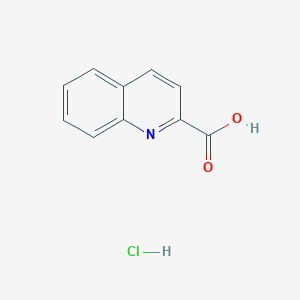

Structure

3D Structure of Parent

Properties

IUPAC Name |

quinoline-2-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO2.ClH/c12-10(13)9-6-5-7-3-1-2-4-8(7)11-9;/h1-6H,(H,12,13);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DASZTFGYDXJWBT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70482091 |

Source

|

| Record name | Quinoline-2-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70482091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89047-45-0 |

Source

|

| Record name | Quinoline-2-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70482091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Evolving Therapeutic Landscape of Quinoline-2-Carboxylic Acid Derivatives: A Senior Application Scientist's Perspective

An In-depth Technical Guide:

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline-2-Carboxylic Acid Scaffold - A Privileged Motif in Medicinal Chemistry

The quinoline core, a bicyclic aromatic heterocycle, represents a cornerstone in the architecture of pharmacologically active molecules.[1][2] Its rigid structure and versatile substitution patterns have made it a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets with high affinity. Among its many derivatives, quinoline-2-carboxylic acid stands out due to the strategic placement of a carboxylic acid group, which can act as a key interaction point with biological receptors, a chelating group for metal ions, or a handle for further chemical modification.[3]

This guide provides a deep dive into the multifaceted biological activities of quinoline-2-carboxylic acid derivatives, moving beyond a simple cataloging of effects to explore the underlying mechanisms of action, structure-activity relationships (SAR), and the practical experimental methodologies required for their evaluation. As drug discovery pipelines face mounting pressures to deliver novel and effective therapeutics, understanding the full potential of established yet adaptable scaffolds like quinoline-2-carboxylic acid is paramount. This document is structured to serve as a technical resource, offering field-proven insights and self-validating protocols to empower researchers in their quest for the next generation of medicines.

Antimicrobial Activity: A Renewed Assault on Resistant Pathogens

The rise of antimicrobial resistance necessitates the exploration of novel chemical entities that can circumvent existing resistance mechanisms. Quinoline derivatives have a rich history in this area, with the fluoroquinolone antibiotics being a prime example.[4] Derivatives of quinoline-2-carboxylic acid are now being investigated as a platform for the development of new antimicrobial agents.

Antibacterial Properties

The antibacterial effects of many quinoline derivatives are attributed to their ability to disrupt bacterial DNA replication.[5] This is primarily achieved through the inhibition of two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV. These enzymes are crucial for managing DNA supercoiling, and their inhibition leads to the accumulation of double-strand DNA breaks, ultimately triggering cell death. The carboxylic acid moiety at the 2-position, in conjunction with a nearby nitrogen atom, is thought to be critical for chelating magnesium ions in the enzyme's active site, a key mechanistic step in the inhibitory process.[3]

Structure-Activity Relationship (SAR) Insights:

-

Substitution at the 4-position: The introduction of various substituents at the 4-position of the quinoline ring has been shown to significantly modulate antibacterial activity.

-

Halogenation: The presence of halogen atoms, particularly fluorine and bromine, on the quinoline ring can enhance antibacterial potency, a feature well-established in the fluoroquinolone class of antibiotics.[6]

-

Hybrid Molecules: Hybrid molecules that couple the quinoline-2-carboxylic acid scaffold with other antibacterial pharmacophores have shown promising broad-spectrum activity.[6][7]

Table 1: Representative Antibacterial Activity of Quinoline-2-Carboxylic Acid Derivatives

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

| Benzimidazole-quinoline hybrid 37 | Klebsiella pneumoniae | 8 | [6] |

| Benzimidazole-quinoline hybrid 34 | Various strains | 32-128 | [6] |

| Quinolone-quinoline hybrid 5d | Various G+ & G- strains | 0.125-8 | [7] |

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol provides a standardized method for quantifying the in vitro antibacterial activity of quinoline-2-carboxylic acid derivatives.

Principle: The broth microdilution method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid growth medium.

Materials:

-

Test compounds (quinoline-2-carboxylic acid derivatives)

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer or plate reader

-

Positive control antibiotic (e.g., Ciprofloxacin)

-

Negative control (broth only)

-

Solvent for test compounds (e.g., DMSO)

Procedure:

-

Preparation of Bacterial Inoculum: a. From a fresh agar plate, select 3-5 colonies of the test bacterium and inoculate into sterile saline. b. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). c. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

-

Preparation of Compound Dilutions: a. Prepare a stock solution of the test compound in a suitable solvent. b. Perform serial two-fold dilutions of the test compound in CAMHB in the 96-well plate to achieve the desired concentration range.

-

Inoculation: a. Add the prepared bacterial inoculum to each well containing the diluted compound. b. Include a positive control (bacterium with no compound) and a negative control (broth only).

-

Incubation: a. Incubate the microtiter plates at 37°C for 18-24 hours.

-

Determination of MIC: a. After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. b. Alternatively, the optical density (OD) at 600 nm can be measured using a plate reader. The MIC is the concentration that inhibits a certain percentage (e.g., 90%) of bacterial growth compared to the positive control.

Workflow for MIC Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Anticancer Activity: Targeting the Machinery of Malignancy

The quinoline scaffold is present in several approved anticancer drugs, and derivatives of quinoline-2-carboxylic acid have demonstrated significant potential in this therapeutic area.[1][8] Their anticancer effects are often multifactorial, involving various mechanisms that disrupt cancer cell proliferation and survival.

Mechanisms of Action

-

Topoisomerase Inhibition: Similar to their antibacterial counterparts, some quinoline-2-carboxylic acid derivatives can inhibit human topoisomerases, leading to DNA damage and apoptosis in rapidly dividing cancer cells.[9]

-

Signaling Pathway Modulation: These compounds have been shown to modulate key signaling pathways involved in cancer progression, such as the Nuclear Factor-kappa B (NF-κB) pathway, which plays a critical role in inflammation, cell survival, and proliferation.[10]

-

Induction of Apoptosis: Many derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells, often through the activation of caspase cascades.[11]

Table 2: In Vitro Antiproliferative Activity of Quinoline-2-Carboxylic Acid and its Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Quinoline-2-carboxylic acid | Mammary (MCF7) | Significant growth inhibition | [3] |

| Quinoline-2-carboxylic acid | Cervical (HeLa) | Significant cytotoxicity | [3] |

| Pyrimido[4,5-b]quinoline derivatives | Breast (MCF-7) | 48.54-70.33 | [1] |

| Indole-based quinoline derivative 68 | Various cell lines | 0.09-0.42 | [1] |

Experimental Protocol: In Vitro Cytotoxicity Assessment using the Sulforhodamine B (SRB) Assay

This protocol outlines a reliable and sensitive method for evaluating the cytotoxic effects of quinoline-2-carboxylic acid derivatives on adherent cancer cell lines.

Principle: The SRB assay is a colorimetric assay that estimates cell number by staining total cellular protein with the dye sulforhodamine B. The amount of bound dye is proportional to the number of cells, providing a measure of cell viability.

Materials:

-

Test compounds

-

Adherent cancer cell lines (e.g., MCF-7, HeLa)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Sterile 96-well plates

-

Trichloroacetic acid (TCA)

-

Sulforhodamine B (SRB) solution

-

Tris-base solution

-

Plate reader

Procedure:

-

Cell Seeding: a. Seed cells into 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: a. Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48-72 hours).

-

Cell Fixation: a. Gently remove the medium and fix the cells by adding cold TCA to each well. Incubate for 1 hour at 4°C.

-

Staining: a. Wash the plates with water and allow them to air dry. b. Add SRB solution to each well and incubate at room temperature for 30 minutes.

-

Washing: a. Remove the SRB solution and wash the plates with 1% acetic acid to remove unbound dye. Allow the plates to air dry.

-

Dye Solubilization and Measurement: a. Add Tris-base solution to each well to solubilize the protein-bound dye. b. Measure the absorbance at 510 nm using a plate reader.

-

Data Analysis: a. Calculate the percentage of cell viability compared to the untreated control. b. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Anticancer Drug Screening Workflow

Caption: Workflow for in vitro anticancer activity screening using the SRB assay.

Anti-inflammatory Activity: Quelling the Fires of Chronic Disease

Chronic inflammation is a key driver of numerous diseases. Quinoline-2-carboxylic acid and its derivatives have demonstrated promising anti-inflammatory properties, suggesting their potential as therapeutic agents for inflammatory disorders.[10][12]

Mechanism of Action

The anti-inflammatory effects of these compounds are often linked to the modulation of the NF-κB signaling pathway.[10] By inhibiting the activation of NF-κB, these derivatives can suppress the expression of pro-inflammatory genes, including those encoding cytokines, chemokines, and adhesion molecules.

Proposed Mechanism of NF-κB Inhibition

Caption: Proposed mechanism of NF-κB inhibition by quinoline derivatives.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

This in vivo protocol is a standard method for evaluating the acute anti-inflammatory activity of test compounds.[10]

Principle: Subplantar injection of carrageenan into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The anti-inflammatory effect of a test compound is assessed by its ability to reduce this swelling compared to a control group.

Materials:

-

Test compounds

-

Rodents (rats or mice)

-

Carrageenan solution

-

Pletysmometer or calipers

-

Positive control drug (e.g., Indomethacin)

Procedure:

-

Animal Acclimatization and Grouping: a. Acclimatize animals to the laboratory conditions. b. Divide the animals into groups (e.g., control, positive control, test compound groups).

-

Compound Administration: a. Administer the test compound or vehicle (for the control group) orally or intraperitoneally at a predetermined time before carrageenan injection.

-

Induction of Inflammation: a. Inject a small volume of carrageenan solution into the subplantar region of the right hind paw of each animal.

-

Measurement of Paw Volume: a. Measure the paw volume of each animal using a pletysmometer or calipers immediately before carrageenan injection and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

-

Data Analysis: a. Calculate the percentage of edema inhibition for each group compared to the control group.

Neuroprotective and Other Emerging Activities

The biological repertoire of quinoline-2-carboxylic acid derivatives extends beyond antimicrobial, anticancer, and anti-inflammatory effects.

Kynurenic Acid and Neuroprotection

Kynurenic acid, a naturally occurring tryptophan metabolite with a quinoline-2-carboxylic acid core, is an antagonist of excitatory amino acid receptors, particularly the N-methyl-D-aspartate (NMDA) receptor.[13][14] Overactivation of these receptors is implicated in the pathophysiology of several neurodegenerative diseases. Therefore, kynurenic acid and its synthetic analogs are being investigated for their neuroprotective potential.[14]

Antiviral and Antidiabetic Potential

Recent studies have highlighted the antiviral activity of certain quinoline derivatives against a range of viruses, including SARS-CoV-2 and Dengue virus.[9][15] Additionally, some quinoline-2-carboxylic acid derivatives have demonstrated antidiabetic properties by inhibiting α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion.[16]

Conclusion and Future Perspectives

Quinoline-2-carboxylic acid and its derivatives represent a versatile and highly adaptable scaffold for the development of new therapeutic agents. The diverse range of biological activities, coupled with well-understood mechanisms of action and established synthetic pathways, makes this class of compounds a fertile ground for future drug discovery efforts.

The key to unlocking the full potential of this scaffold lies in the rational design of novel derivatives with improved potency, selectivity, and pharmacokinetic properties. Structure-activity relationship studies will continue to be crucial in guiding these efforts. Furthermore, the exploration of novel therapeutic applications, such as in the treatment of neurodegenerative and viral diseases, holds significant promise. As our understanding of the intricate interplay between chemical structure and biological function deepens, we can expect to see the emergence of a new generation of quinoline-2-carboxylic acid-based drugs that address some of the most pressing challenges in human health.

References

-

Mohammed, I. K., & Mousa, E. F. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 8(1), 158-166. [Link]

-

Al-Mokyna, F. H., Al-Masoudi, N. A., & Ferraz, P. A. (2024). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. MDPI. [Link]

-

Al-Warhi, T., Sabt, A., Rizk, O., El-kaeed, K., & Al-Ghorbani, M. (2024). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. ResearchGate. [Link]

- Glaxo Group Ltd. (2000). Quinoline-2-carboxylic acid derivative and its use as excitatory amino acids antagonist.

-

Tiwari, R. K., Bhati, L., & Singh, D. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry, 13(4), 355. [Link]

-

Al-Warhi, T., Sabt, A., Rizk, O., El-kaeed, K., & Al-Ghorbani, M. (2024). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. PubMed. [Link]

-

Various Authors. (n.d.). Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. Semantic Scholar. [Link]

-

Nazarova, E., et al. (2023). Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. MDPI. [Link]

-

Chen, S. F., et al. (1991). Structure-activity Relationship of Quinoline Carboxylic Acids. A New Class of Inhibitors of Dihydroorotate Dehydrogenase. PubMed. [Link]

-

Kennedy, D. O. (2024). The Biology and Biochemistry of Kynurenic Acid, a Potential Nutraceutical with Multiple Biological Effects. PubMed Central. [Link]

-

Sharma, A., & Kumar, V. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. PubMed Central. [Link]

-

Singh, R. P., & Singh, R. K. (2021). Antibacterial Properties of Quinoline Derivatives: A Mini- Review. Biointerface Research in Applied Chemistry, 12(5), 6078-6092. [Link]

-

Sharma, K., & Kumar, V. (2021). Synthetic and medicinal perspective of quinolines as antiviral agents. PubMed Central. [Link]

-

Kennedy, D. O. (2024). Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design. MDPI. [Link]

-

Wang, S., et al. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. MDPI. [Link]

-

Gabrielli, S., et al. (2016). A New One-Pot Synthesis of Quinoline-2-carboxylates under Heterogeneous Conditions. PubMed. [Link]

-

Kamal, A., et al. (2015). Comprehensive review on current developments of quinoline-based anticancer agents. RSC Advances. [Link]

-

Van der Watt, M., et al. (2021). Discovery and Structure–Activity Relationships of Quinazolinone-2-carboxamide Derivatives as Novel Orally Efficacious Antimalarials. ACS Publications. [Link]

-

Kennedy, D. O. (2024). The Biology and Biochemistry of Kynurenic Acid, a Potential Nutraceutical with Multiple Biological Effects. ResearchGate. [Link]

-

Sharma, A., & Kumar, V. (2025). Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. RSC Advances. [Link]

-

Various Authors. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Organic Chemistry Portal. [Link]

-

Al-Warhi, T., et al. (2023). Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. NIH. [Link]

-

Kennedy, D. O. (2024). The Biology and Biochemistry of Kynurenic Acid, a Potential Nutraceutical with Multiple Biological Effects. Semantic Scholar. [Link]

-

Al-Warhi, T., et al. (2025). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. ResearchGate. [Link]

-

Toldi, J., et al. (2011). Synthesis and biological effects of some kynurenic acid analogs. PubMed. [Link]

Sources

- 1. biointerfaceresearch.com [biointerfaceresearch.com]

- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biointerfaceresearch.com [biointerfaceresearch.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents [mdpi.com]

- 8. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. ajchem-a.com [ajchem-a.com]

- 13. The Biology and Biochemistry of Kynurenic Acid, a Potential Nutraceutical with Multiple Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and biological effects of some kynurenic acid analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. medchemexpress.com [medchemexpress.com]

Quinoline-2-carboxylic Acid Hydrochloride: A Strategic Intermediate in Modern Drug Discovery

Foreword: The Architectural Elegance of the Quinoline Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as privileged structures, owing to their remarkable versatility and profound biological activity. The quinoline ring system is a quintessential example of such a scaffold. Its rigid, bicyclic aromatic structure provides a unique three-dimensional arrangement for substituent groups, enabling precise interactions with a multitude of biological targets. This has led to the development of a wide array of drugs, from antimalarials like chloroquine to antihypertensives such as quinapril.[1]

This technical guide focuses on a particularly valuable derivative: Quinoline-2-carboxylic acid , and its hydrochloride salt. The strategic placement of the carboxylic acid group at the 2-position transforms the quinoline core into a highly versatile building block. This functional group serves as a reactive handle for a variety of chemical transformations, most notably amide bond formation, allowing for the systematic construction of complex molecular architectures. The hydrochloride salt form further enhances its utility by improving solubility and stability, critical parameters in the rigorous environment of pharmaceutical development.

This document is intended for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of facts to provide a deeper understanding of the causality behind the synthetic strategies, the rationale for its use as an intermediate, and the practical considerations for its application in a laboratory and process development setting.

Physicochemical Profile and Strategic Advantages

Quinoline-2-carboxylic acid, also known as quinaldic acid, is a crystalline solid.[2] The hydrochloride salt is prepared by treating the free acid with hydrochloric acid, which protonates the basic nitrogen atom of the quinoline ring.

Rationale for Hydrochloride Salt Formation

The conversion of a free base, particularly a weakly basic active pharmaceutical ingredient (API) or intermediate, into a hydrochloride salt is a common and highly effective strategy in pharmaceutical development. This choice is not arbitrary but is grounded in fundamental chemical principles to overcome common formulation and manufacturing challenges.[3]

-

Enhanced Aqueous Solubility: Many organic molecules, including quinoline derivatives, exhibit poor solubility in water at physiological pH. By forming the hydrochloride salt, the molecule becomes ionized, significantly increasing its polarity and, consequently, its solubility in aqueous media. This is critical for ensuring good bioavailability and simplifying formulation processes.[3]

-

Improved Stability and Shelf-Life: Hydrochloride salts typically exist as stable crystalline solids. This crystalline nature makes them less susceptible to degradation from environmental factors like moisture and oxidation compared to the often more amorphous or oily free base forms. This enhanced stability translates to a longer shelf-life and more reliable dosing.

-

Manufacturing and Handling Advantages: The solid, crystalline nature of hydrochloride salts simplifies many aspects of pharmaceutical manufacturing. They are generally easier to purify, mill, and compress into tablets with consistent weight and dosage uniformity.

Characterization Data

| Property | Value | Source |

| Molecular Formula | C₁₀H₇NO₂ | [1] |

| Molecular Weight | 173.17 g/mol | [1] |

| Appearance | Off-white or yellow powder | [1] |

| Melting Point | 156 °C | [2] |

| Solubility in Water | 14.0 mg/mL | [2] |

Spectroscopic Data (Quinoline-2-carboxylic acid):

-

¹H NMR (600 MHz, H₂O, pH 7.0): Representative shifts include δ 8.45, 8.44, 8.11, 8.10, 8.01, 7.99, 7.96, 7.95, 7.86, 7.85, 7.84, 7.83, 7.70, 7.69, 7.68, 7.67 ppm.[1]

-

IR Spectrum: The infrared spectrum indicates the presence of both the neutral carboxylic acid and the zwitterionic form (quinolinium-2-carboxylate) in the solid state.[4]

-

Mass Spectrometry (EI-MS): Key fragment ions are observed at m/z 173 ([M]⁺•, Molecular Ion), 129 ([M - CO₂]⁺•), and 128 ([M - COOH]⁺).[5]

Synthesis and Purification: A Protocol-Driven Approach

The synthesis of the quinoline ring system is a well-established field of organic chemistry, with several named reactions providing routes to this scaffold. The Doebner reaction is a classical and effective method for producing quinoline-4-carboxylic acids, and related methods can be adapted for 2-substituted quinolines.

Synthetic Strategy Overview: The Doebner-von Miller Reaction

A common approach for synthesizing the quinoline-2-carboxylic acid core is a variation of the Doebner-von Miller reaction. This reaction involves the condensation of an aniline with an α,β-unsaturated carbonyl compound. For Quinoline-2-carboxylic acid, this would typically involve the reaction of 2-aminobenzaldehyde with pyruvic acid.

Experimental Protocol: Synthesis and Hydrochloride Salt Formation

This protocol is a representative procedure based on established chemical principles. Researchers should optimize conditions based on their specific laboratory setup and scale.

Part A: Synthesis of Quinoline-2-carboxylic Acid

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-aminobenzaldehyde (1.0 eq) in a suitable solvent such as ethanol.

-

Reagent Addition: Slowly add pyruvic acid (1.1 eq) to the solution. An exothermic reaction may be observed.

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Workup and Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution. If not, reduce the solvent volume under reduced pressure. Filter the resulting solid and wash with cold ethanol to remove unreacted starting materials.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield pure Quinoline-2-carboxylic acid.

Part B: Conversion to Quinoline-2-carboxylic Acid Hydrochloride

-

Dissolution: Suspend the purified Quinoline-2-carboxylic acid in a minimal amount of a suitable solvent like diethyl ether or isopropanol.

-

Acidification: While stirring, bubble dry hydrogen chloride gas through the suspension, or add a solution of HCl in a compatible solvent (e.g., HCl in isopropanol) dropwise.

-

Precipitation and Isolation: The hydrochloride salt will precipitate as a solid. Continue stirring for 30 minutes to ensure complete conversion.

-

Washing and Drying: Filter the solid precipitate, wash with cold diethyl ether to remove any excess HCl, and dry under vacuum to yield this compound.

Quality Control and In-Process Validation

A robust synthesis requires diligent monitoring to ensure product quality and reproducibility.

-

Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC) is the preferred method for assessing the purity of the final product and monitoring reaction progress. A reverse-phase C18 column with a mobile phase gradient of acetonitrile and water containing 0.1% phosphoric acid, with UV detection at approximately 289 nm, provides excellent resolution.

-

Spectroscopic Confirmation: The identity of the synthesized material should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry, comparing the obtained data with reference spectra.

-

Residual Solvent Analysis: Gas Chromatography (GC) should be used to quantify the amount of residual solvent in the final product, ensuring it meets pharmaceutical standards.

Application as a Drug Intermediate: The Gateway to Bioactive Molecules

The utility of this compound lies in its ability to be readily converted into a variety of more complex molecules, particularly through the activation of its carboxylic acid group.

Activation of the Carboxylic Acid

Direct amide formation between a carboxylic acid and an amine is generally inefficient due to an acid-base reaction that deactivates the amine nucleophile. Therefore, the carboxylic acid must first be converted into a more reactive electrophile. A common and effective method is the conversion to an acyl chloride.

Protocol: Acyl Chloride Formation

-

Reaction Setup: In a fume hood, suspend Quinoline-2-carboxylic acid (1.0 eq) in a dry, aprotic solvent such as dichloromethane (DCM) or toluene under an inert atmosphere (e.g., nitrogen).

-

Reagent Addition: Add thionyl chloride (SOCl₂) (1.2 - 2.0 eq) dropwise at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.

-

Reaction: Stir the mixture at room temperature or gentle heat (40-50 °C) until the reaction is complete (typically 1-3 hours), as indicated by the cessation of gas evolution (HCl and SO₂).

-

Isolation: The resulting acyl chloride is highly reactive and is typically not isolated. The solvent and excess thionyl chloride are removed under reduced pressure, and the crude acyl chloride is used immediately in the next step.

Case Study: Synthesis of DHODH Inhibitors

A prominent application of quinoline carboxylic acids is in the synthesis of inhibitors for dihydroorotate dehydrogenase (DHODH). DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for cell proliferation.[6] Inhibiting this enzyme starves rapidly dividing cells, such as cancer cells and viruses, of the necessary building blocks for DNA and RNA synthesis.

The drug Brequinar is a potent DHODH inhibitor characterized by a substituted quinoline-4-carboxylic acid scaffold.[6] While Brequinar itself is a 4-carboxylic acid derivative, the synthetic strategies are directly applicable to analogues derived from Quinoline-2-carboxylic acid, which are also being explored for antiviral and anticancer properties.

The synthesis of such molecules typically involves the amide coupling of the activated Quinoline-2-carbonyl chloride with a substituted aniline, followed by further synthetic modifications.

Safety and Handling

While this compound is significantly less hazardous than its parent compound, quinoline, proper laboratory safety protocols must be strictly followed.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling the compound.

-

Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling thionyl chloride or using solvents.

-

Inhalation/Contact: Avoid inhaling dust or fumes. Avoid contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.

-

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.

Conclusion

This compound is more than just a chemical; it is a strategic tool for the medicinal chemist. Its synthesis is achievable through established organic reactions, and its hydrochloride form provides tangible benefits in terms of handling, stability, and solubility. The true value of this intermediate is realized in its role as a versatile precursor for a diverse range of bioactive molecules, particularly in the development of next-generation DHODH inhibitors for antiviral and anticancer therapies. A thorough understanding of its chemistry, from synthesis to application, empowers researchers to fully leverage the potential of the quinoline scaffold in the ongoing quest for novel therapeutics.

References

-

Mohammed, I. K., & Mousa, E. F. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 8(1), 158-166. [Link]

- Patents, G. (n.d.). EP0971896A1 - Quinoline-2-carboxylic acid derivative and its use as excitatory amino acids antagonist.

-

IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of quinolines. [Link]

-

Li, Y., & Gao, W. (2013). Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. Heterocyclic Communications, 19(6), 405-409. [Link]

-

PubChem. (n.d.). Quinaldic Acid. National Center for Biotechnology Information. [Link]

-

ResearchGate. (n.d.). FTIR Spectrum of Quinoline-2-carboxylic acid. [Link]

-

Human Metabolome Database. (n.d.). Showing metabocard for Quinaldic acid (HMDB0000842). [Link]

-

PubChem. (n.d.). Brequinar. National Center for Biotechnology Information. [Link]

-

Thermo Fisher Scientific. (2023, September 5). 2 - SAFETY DATA SHEET. [https://www.fishersci.co.uk/shop/msdsproxy%3FproductName%3DMAYCC03501%26productDescription%3D2-Quinoxalinecarboxylic%2Bacid%252C%2B97%252B%2525%26catNo%3DCC03501DA%26vendorId%3DVN00133%26store%3D চলছিলFisherUKStore]([Link] চলছিলFisherUKStore)

-

Penta chemicals. (2025, May 13). Quinoline - SAFETY DATA SHEET. [Link]

-

SciSpace. (1989). 13C and 1H NMR investigations of quinic acid derivatives: Complete spectral assignment and elucidation of preferred conformations. [Link]

- Patents, G. (n.d.). CN105968115A - Quinoline compounds and preparation method thereof, and intermediate, pharmaceutical composition and application of quinoline compounds.

-

ResearchGate. (n.d.). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. [Link]

-

ACS Publications. (2020, November 23). The Dihydroorotate Dehydrogenase Inhibitor Brequinar Is Synergistic with ENT1/2 Inhibitors. [Link]

-

Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: quinoline. [Link]

-

Human Metabolome Database. (n.d.). [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000232). [Link]

-

ResearchGate. (n.d.). 1 H-NMR-and 13 C-NMR-derived structures and spectra of the compounds.... [Link]

- Patents, G. (n.d.). US5385900A - Quinoline carboxylic acid derivatives.

-

ACS Publications. (2023, August 23). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. [Link]

- Google Books. (n.d.).

-

National Institutes of Health. (n.d.). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. [Link]

-

Baghdad Science Journal. (n.d.). Mixed Ligand Complexes of quinoline-2-carboxylic acid and 4,4. [Link]

Sources

- 1. Quinaldic Acid | C10H7NO2 | CID 7124 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Quinoline synthesis [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Brequinar | C23H15F2NO2 | CID 57030 - PubChem [pubchem.ncbi.nlm.nih.gov]

Antidiabetic potential of Quinoline-2-carboxylic acid hydrochloride

An In-Depth Technical Guide to the Antidiabetic Potential of Quinoline-2-Carboxylic Acid Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Diabetes mellitus remains a global health challenge necessitating the exploration of novel therapeutic agents. Quinoline scaffolds have emerged as privileged structures in medicinal chemistry, exhibiting a wide array of biological activities. This technical guide delves into the prospective antidiabetic properties of this compound. While direct experimental evidence for this specific salt is nascent, this document synthesizes data from its parent compound, Quinoline-2-carboxylic acid, and structurally related quinoline derivatives to build a robust scientific case for its investigation. We will explore potential mechanisms of action, provide detailed protocols for in vitro and in vivo validation, and present a logical framework for its evaluation as a potential therapeutic candidate for type 2 diabetes.

The Rationale for Investigating this compound in Diabetes

The quinoline ring system is a key pharmacophore present in numerous natural and synthetic bioactive compounds.[1][2] Its derivatives have been investigated for a multitude of therapeutic applications, including anticancer, antimalarial, and antimicrobial activities.[3][4] More recently, certain quinoline derivatives have demonstrated promising antidiabetic effects, suggesting that this chemical class is a fertile ground for the discovery of new treatments for metabolic diseases.[1][5][6]

Quinoline-2-carboxylic acid itself has been shown to exhibit antidiabetic activity by inhibiting key carbohydrate-digesting enzymes.[7] The hydrochloride salt is a logical progression for investigation due to potential improvements in solubility and bioavailability, which are critical parameters for drug development. This guide, therefore, serves as a comprehensive roadmap for researchers looking to systematically evaluate the antidiabetic potential of this compound.

Plausible Mechanisms of Antidiabetic Action

Based on the existing literature for quinoline derivatives, we can postulate several key mechanisms through which this compound may exert its antidiabetic effects.

Inhibition of α-Glucosidase and α-Amylase

A primary strategy for managing postprandial hyperglycemia is to delay carbohydrate digestion. The enzymes α-glucosidase and α-amylase, present in the small intestine, are responsible for breaking down complex carbohydrates into absorbable monosaccharides. Inhibition of these enzymes can smooth the post-meal glucose spike. Quinoline-2-carboxylic acid has been reported to inhibit both α-glucosidase and α-amylase with IC50 values of 9.1 µg/mL and 15.5 µg/mL, respectively.[7] This suggests a direct and potent mechanism for controlling blood glucose levels. Other quinoline derivatives have also been identified as potent α-glucosidase inhibitors.[5][6]

Activation of AMP-Activated Protein Kinase (AMPK)

AMPK is a central regulator of cellular energy homeostasis.[8] Its activation in tissues like the liver and skeletal muscle can lead to a cascade of beneficial metabolic effects, including increased glucose uptake, enhanced fatty acid oxidation, and decreased hepatic glucose production.[8][9] Several quinolinone and bi-quinoline compounds have been identified as allosteric activators of AMPK.[8][10] This precedent suggests that this compound could potentially modulate the AMPK signaling pathway, thereby improving insulin sensitivity and glucose metabolism.

Figure 1: Hypothesized AMPK Activation Pathway.

Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B)

PTP1B is a non-transmembrane protein tyrosine phosphatase that acts as a key negative regulator of the insulin and leptin signaling pathways.[11] By dephosphorylating the insulin receptor and insulin receptor substrate (IRS) proteins, PTP1B attenuates insulin action. Therefore, inhibition of PTP1B is a highly sought-after strategy for the treatment of type 2 diabetes and obesity.[12] The development of small molecule PTP1B inhibitors has been an active area of research, and the quinoline scaffold could potentially interact with the active or allosteric sites of this enzyme.[11][13]

Figure 2: Hypothesized PTP1B Inhibition Mechanism.

A Proposed Experimental Workflow for Validation

A systematic, multi-tiered approach is essential to validate the antidiabetic potential of this compound. This workflow progresses from initial in vitro enzymatic and cell-based assays to more complex in vivo models.[14][15][16]

Figure 3: Overall Experimental Validation Workflow.

In Vitro Evaluation Protocols

In vitro assays provide the initial, cost-effective screening to determine if the compound interacts with the desired biological targets.[14][16]

-

Principle: This assay measures the inhibition of α-glucosidase activity by quantifying the release of p-nitrophenol from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG).

-

Materials:

-

α-Glucosidase from Saccharomyces cerevisiae (Sigma-Aldrich)

-

pNPG (Sigma-Aldrich)

-

This compound (test compound)

-

Acarbose (positive control)

-

Phosphate buffer (pH 6.8)

-

Sodium carbonate (Na₂CO₃)

-

96-well microplate reader

-

-

Procedure:

-

Prepare serial dilutions of the test compound and acarbose in phosphate buffer.

-

In a 96-well plate, add 50 µL of phosphate buffer, 10 µL of the test compound/control, and 20 µL of α-glucosidase solution.

-

Pre-incubate the mixture at 37°C for 15 minutes.

-

Initiate the reaction by adding 20 µL of pNPG solution.

-

Incubate at 37°C for 30 minutes.

-

Stop the reaction by adding 50 µL of Na₂CO₃ solution.

-

Measure the absorbance at 405 nm.

-

-

Data Analysis: Calculate the percentage inhibition and determine the IC50 value using non-linear regression analysis.

-

Principle: This assay measures the uptake of a fluorescent glucose analog, 2-NBDG, into differentiated adipocytes.

-

Materials:

-

3T3-L1 fibroblasts (ATCC)

-

DMEM, Fetal Bovine Serum (FBS), Penicillin-Streptomycin

-

Insulin, Dexamethasone, IBMX for differentiation

-

2-Deoxy-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-D-glucose (2-NBDG)

-

Krebs-Ringer Phosphate (KRP) buffer

-

Metformin or Rosiglitazone (positive control)

-

Fluorescence microplate reader

-

-

Procedure:

-

Culture and differentiate 3T3-L1 preadipocytes into mature adipocytes in a 96-well plate.

-

Starve the mature adipocytes in serum-free DMEM for 3 hours.

-

Wash the cells with KRP buffer.

-

Treat the cells with various concentrations of the test compound or positive control in KRP buffer for 1 hour.

-

Add insulin (100 nM) to stimulate glucose uptake (optional, to test for insulin-sensitizing effects).

-

Add 2-NBDG to a final concentration of 100 µM and incubate for 30 minutes.

-

Terminate uptake by washing the cells with ice-cold KRP buffer.

-

Measure the fluorescence intensity (Ex/Em = 485/535 nm).

-

-

Data Analysis: Quantify the increase in fluorescence, which corresponds to glucose uptake, and express it as a percentage of the control.

Summary of In Vitro Data Targets

The following table outlines the expected data output from the initial in vitro screening phase.

| Assay | Target | Positive Control | Endpoint | Desired Outcome for QCAH |

| α-Glucosidase Inhibition | α-Glucosidase | Acarbose | IC50 (µM) | Low micromolar IC50 |

| α-Amylase Inhibition | α-Amylase | Acarbose | IC50 (µM) | Low micromolar IC50 |

| Glucose Uptake | GLUT4 Translocation | Metformin | % Increase | Significant increase |

| AMPK Activation (Western Blot) | Phosphorylation of AMPK/ACC | AICAR | Fold Change | Increased p-AMPK/p-ACC |

| PTP1B Inhibition | PTP1B Enzyme Activity | Suramin | IC50 (µM) | Low micromolar IC50 |

QCAH: this compound

In Vivo Evaluation

Positive results from in vitro studies would warrant progression to in vivo animal models to assess efficacy and safety.[17][18]

A chemically-induced model of type 2 diabetes, such as the low-dose streptozotocin (STZ) and high-fat diet-fed rat model, is a suitable starting point. This model mimics the insulin resistance and subsequent β-cell dysfunction characteristic of human type 2 diabetes.[19]

-

Principle: An OGTT assesses the body's ability to clear a glucose load from the bloodstream, providing a measure of overall glucose homeostasis.

-

Animals: Male Wistar rats induced with diabetes (e.g., high-fat diet + low-dose STZ).

-

Procedure:

-

Acclimatize the animals and group them (n=6-8 per group): Normal control, Diabetic control, Test compound (various doses), Metformin (positive control).

-

Administer the test compound or vehicle orally for a predefined period (e.g., 28 days).

-

At the end of the treatment period, fast the animals overnight (12-14 hours).

-

Administer the final dose of the test compound or vehicle.

-

After 30-60 minutes, administer an oral glucose load (2 g/kg body weight).

-

Collect blood samples from the tail vein at 0, 30, 60, 90, and 120 minutes post-glucose administration.

-

Measure blood glucose levels using a glucometer.

-

-

Data Analysis: Plot blood glucose concentration against time and calculate the Area Under the Curve (AUC). A significant reduction in AUC for the treated groups compared to the diabetic control indicates improved glucose tolerance.

Synthesis and Formulation Considerations

Quinoline-2-carboxylic acid can be synthesized through various established methods, such as the Doebner-von Miller reaction or the Friedländer synthesis.[20][21][22] The hydrochloride salt is typically prepared by treating a solution of the free acid in an appropriate solvent (e.g., ethanol, ether) with hydrochloric acid.[23] Characterization using techniques like NMR, FT-IR, and mass spectrometry is crucial to confirm the structure and purity.[3] For in vivo studies, formulation of the hydrochloride salt in a suitable vehicle (e.g., water, saline, or 0.5% carboxymethyl cellulose) is necessary to ensure consistent and accurate dosing.

Conclusion and Future Directions

While direct evidence on the antidiabetic potential of this compound is limited, the data from its parent compound and other quinoline derivatives provide a strong rationale for its investigation. The proposed mechanisms of action, including the inhibition of digestive enzymes and modulation of key signaling pathways like AMPK and PTP1B, offer multiple avenues for its therapeutic effect. The experimental workflows detailed in this guide provide a clear and scientifically rigorous path for its evaluation.

Future research should focus on a systematic in vitro screening followed by well-designed in vivo studies to confirm its efficacy. Should the compound show promise, further investigations into its pharmacokinetic and toxicological profiles, along with structure-activity relationship (SAR) studies, will be essential for its development as a potential new antidiabetic agent.

References

-

Lee, H. W., & Lee, H. S. (2015). 2-Hydroxyquinoline and Its Structural Analogs Show Antidiabetic Effects against α-Amylase and α-Glucosidase. Journal of Applied Biological Chemistry, 58(1), 1-3. [Link]

-

Patel, D. K., Kumar, R., Laloo, D., & Hemalatha, S. (2012). In-vivo Animal Models and In-vitro Techniques for Screening Antidiabetic Activity. Asian Pacific Journal of Tropical Biomedicine, 2(2), S829-S834. [Link]

-

Khan, I., et al. (2024). Evaluation of novel 2-(quinoline-2-ylthio)acetamide derivatives linked to diphenyl-imidazole as α-glucosidase inhibitors: Insights from in silico, in vitro, and in vivo studies on their anti-diabetic properties. Bioorganic Chemistry, 145, 107198. [Link]

-

Krylova, A. I., et al. (2023). Dual PTP1B/TC-PTP Inhibitors: Biological Evaluation of 3-(Hydroxymethyl)cinnoline-4(1H)-Ones. International Journal of Molecular Sciences, 24(5), 4498. [Link]

-

Rocafort-Lores, A., et al. (2021). In Vivo Rodent Models of Type 2 Diabetes and Their Usefulness for Evaluating Flavonoid Bioactivity. Nutrients, 13(7), 2425. [Link]

-

Foley, M., & Tilley, L. (1998). Quinoline antimalarials: mechanisms of action and resistance. International Journal for Parasitology, 28(11), 1673-1680. [Link]

-

Tiwari, P., et al. (2022). Recent Advances in In-Vitro Assays for Type 2 Diabetes Mellitus: An Overview. Pharmaceuticals, 15(11), 1354. [Link]

-

Mohammed, I. K., & Mousa, E. F. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 8(1), 158-166. [Link]

-

Scott, J. W., et al. (2014). ATP sensitive bi-quinoline activator of the AMP-activated protein kinase. Biochemical and Biophysical Research Communications, 443(3), 899-904. [Link]

-

Krylova, A. I., et al. (2023). Dual PTP1B/TC-PTP Inhibitors: Biological Evaluation of 3-(Hydroxymethyl)cinnoline-4(1H)-Ones. International Journal of Molecular Sciences, 24(5), 4498. [Link]

-

Srinivasan, K., & Ramarao, P. (2007). Animal models in type 2 diabetes research: An overview. Indian Journal of Medical Research, 125(3), 451-472. [Link]

-

Kasparkova, V., et al. (2023). Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. Molecules, 28(22), 7543. [Link]

-

Singh, J., & Singh, R. (2024). In Vivo and In Vitro Approaches to Anti-Diabetic Drug Screening. Cureus, 16(5), e61201. [Link]

-

Foley, M., & Tilley, L. (1995). Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents. Pharmacology & Therapeutics, 67(3), 413-444. [Link]

-

ResearchGate. (n.d.). Selected quinoline derivatives with anti-diabetic activity. Retrieved from [Link]

-

Al-Hiari, Y. M., et al. (2022). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules, 27(17), 5484. [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]

-

Patsnap Synapse. (2025). What PTP1B inhibitors are in clinical trials currently?. Retrieved from [Link]

-

ISAR Publisher. (2024). IN VITRO SCREENING METHODS FOR ANTI DIABETIC ACTIVITY: A COMPREHENSIVE REVIEW. ISAR Journal of Medical and Pharmaceutical Sciences. [Link]

-

Wang, Y. (2012). Novel Quinolinones as Activators of AMP Activated Protein Kinase: Patent Highlight. ACS Medicinal Chemistry Letters, 3(10), 853-854. [Link]

-

King, A. J. F. (2023). Animal models for type 1 and type 2 diabetes: advantages and limitations. Frontiers in Endocrinology, 14, 1282324. [Link]

-

White, N. J., et al. (1983). Hypoglycaemia And Antimalarial Drugs: Quinidine And Release Of Insulin. British Medical Journal (Clinical research ed.), 286(6378), 1657. [Link]

-

International Journal of Novel Research and Development. (2024). Anti-Diabetic In-Vivo Animal Models: A Review. IJNRD, 9(6). [Link]

-

IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Synthesis, Antidiabetic Evaluation and Bioisosteric Modification of Quinoline Incorporated 2-pyrazoline Derivatives. Retrieved from [Link]

-

Nguyen, M. T., et al. (2012). Natural products possessing protein tyrosine phosphatase 1B (PTP1B) inhibitory activity found in the last decades. RSC Advances, 2(27), 10135-10153. [Link]

-

Athmic Biotech Solutions. (2023). Exploring In Vitro Antidiabetic Assays. Retrieved from [Link]

-

Alagpulinsa, D. A., et al. (2026). Stem Cell-Derived Beta-Cell Therapies: Encapsulation Advances and Immunological Hurdles in Diabetes Treatment. International Journal of Molecular Sciences, 27(2), 1-20. [Link]

-

Zhang, H., et al. (2017). Novel quinoline-derived mTOR inhibitors with remarkable enzymatic and cellular activities: design, synthesis and biological evaluation. MedChemComm, 8(3), 584-590. [Link]

-

Gabrielli, S., et al. (2016). A New One-Pot Synthesis of Quinoline-2-carboxylates under Heterogeneous Conditions. Molecules, 21(6), 776. [Link]

-

ResearchGate. (n.d.). A novel isoquinoline-based AMPK activator. Retrieved from [Link]

-

Ginsburg, H., & Krugliak, M. (1992). Quinoline-containing antimalarials--mode of action, drug resistance and its reversal. An update with unresolved puzzles. Biochemical Pharmacology, 43(1), 63-70. [Link]

-

Patsnap Synapse. (2023). How do AMPK activators target the intestines?. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

-

Pharmacy Concepts. (2022, March 24). Antimalarial Drugs (Part 2): SAR of Quinolines (Quinine, 8-Amino Quinolines and 4-Amino-Quinolines) [Video]. YouTube. [Link]

-

Kim, J., et al. (2016). AMPK activators: mechanisms of action and physiological activities. Experimental & Molecular Medicine, 48(5), e224. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. semanticscholar.org [semanticscholar.org]

- 3. ajchem-a.com [ajchem-a.com]

- 4. Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Evaluation of novel 2-(quinoline-2-ylthio)acetamide derivatives linked to diphenyl-imidazole as α-glucosidase inhibitors: Insights from in silico, in vitro, and in vivo studies on their anti-diabetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. ATP sensitive bi-quinoline activator of the AMP-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. How do AMPK activators target the intestines? [synapse.patsnap.com]

- 10. Novel Quinolinones as Activators of AMP Activated Protein Kinase: Patent Highlight - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. What PTP1B inhibitors are in clinical trials currently? [synapse.patsnap.com]

- 13. Dual PTP1B/TC-PTP Inhibitors: Biological Evaluation of 3-(Hydroxymethyl)cinnoline-4(1H)-Ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Recent Advances in In-Vitro Assays for Type 2 Diabetes Mellitus: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 15. jchr.org [jchr.org]

- 16. athmicbiotech.com [athmicbiotech.com]

- 17. researchgate.net [researchgate.net]

- 18. ijnrd.org [ijnrd.org]

- 19. In Vivo Rodent Models of Type 2 Diabetes and Their Usefulness for Evaluating Flavonoid Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 21. iipseries.org [iipseries.org]

- 22. Quinoline synthesis [organic-chemistry.org]

- 23. mdpi.com [mdpi.com]

The Anticancer Potential of Quinoline-2-Carboxylic Acid: A Technical Guide for Drug Development Professionals

Foreword: Navigating the Quinoline Scaffold in Oncology

The quinoline ring system, a bicyclic aromatic heterocycle, represents a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities.[1] Among these, quinoline-2-carboxylic acid and its derivatives have emerged as a promising class of compounds with significant anticancer properties. This technical guide provides an in-depth exploration of the preclinical evidence supporting the anticancer potential of quinoline-2-carboxylic acid, with a focus on its mechanisms of action, experimental validation, and future outlook in oncological drug discovery. While the hydrochloride salt of quinoline-2-carboxylic acid is a common formulation to enhance solubility and stability, the preponderance of scientific literature investigates the parent compound and its derivatives. Therefore, this guide will focus on the biological activity of the core quinoline-2-carboxylic acid moiety and its analogues, which are the active principles in preclinical anticancer studies.

The Molecular Basis of Anticancer Activity: Mechanism of Action

The anticancer effects of quinoline-2-carboxylic acid derivatives are primarily attributed to their ability to induce programmed cell death (apoptosis) and trigger cell cycle arrest in cancer cells.[2] These mechanisms are crucial for inhibiting tumor growth and are the focal points of many modern cancer therapies.

Induction of Apoptosis: The Intrinsic Pathway

Preclinical studies on derivatives of quinoline-2-carboxylic acid strongly suggest the activation of the intrinsic, or mitochondrial, pathway of apoptosis.[3] This pathway is governed by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members.

An aryl ester derivative of quinoline-2-carboxylic acid has been shown to significantly increase the expression of the pro-apoptotic protein Bax while concurrently decreasing the expression of the anti-apoptotic protein Bcl-2 in prostate cancer (PC3) cells.[4] This shift in the Bax/Bcl-2 ratio is a critical event that leads to the permeabilization of the outer mitochondrial membrane. The subsequent release of cytochrome c from the mitochondria into the cytosol activates a cascade of cysteine-aspartic proteases known as caspases. Specifically, the activation of initiator caspase-9 and executioner caspase-7 has been observed, leading to the systematic dismantling of the cell and its eventual apoptotic demise.[4] Some evidence also points to the potential involvement of the extrinsic pathway through the activation of caspase-8.[5]

Cell Cycle Arrest: Halting Uncontrolled Proliferation

In addition to inducing apoptosis, quinoline-2-carboxylic acid derivatives have been observed to cause cell cycle arrest, a crucial mechanism for preventing the replication of cancerous cells.[6] Studies have demonstrated that these compounds can block the cell cycle at the S phase or the G2/M phase.[4] S-phase arrest prevents the cell from successfully replicating its DNA, while G2/M arrest halts the cell before it can enter mitosis and divide. This disruption of the cell cycle progression ultimately contributes to the overall antiproliferative effect of these compounds.[4]

In Vitro and In Vivo Evidence of Anticancer Activity

The anticancer potential of quinoline-2-carboxylic acid and its derivatives is supported by a growing body of preclinical evidence from both in vitro cell-based assays and in vivo models.

In Vitro Cytotoxicity

A range of quinoline-2-carboxylic acid derivatives has demonstrated potent cytotoxic effects against various human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric in these studies.

| Compound/Derivative | Cancer Cell Line | IC50 Value | Reference |

| Aryl ester of Quinoline-2-carboxylic acid | PC3 (Prostate) | 26 µg/mL | [4] |

| 2-(4-acrylamidophenyl)-Quinoline-4-carboxylic acid derivative (P6) | MLLr leukemic cell lines | 7.2 µM (SIRT3 inhibition) | [7] |

| Quinoline-4-carboxylic acid derivative (7c) | MCF-7 (Breast) | 1.73 µg/mL | [8] |

| Quinoline-4-carboxylic acid derivative (4c) | MDA-MB-231 (Breast) | Potent | [8] |

| Various Quinoline-4-carboxylic acid derivatives | HePG-2, HCT-116, MCF-7, PC3, Hela | 5.6-19.2 µg/mL | [8] |

| Quinoline-4-carboxylic acid derivative (41) | DHODH Inhibition | 0.00971 µM | [8] |

| Quinoline-4-carboxylic acid derivative (43) | DHODH Inhibition | 0.0262 µM | [8] |

| Pyrazine-2-carboxylic acid derivative (1e) | h-P2X7R-MCF-7 | 0.457 µM | [9] |

| Quinoline-carboxamide derivative (2f) | h-P2X7R-MCF-7 | 0.566 µM | [9] |

| Quinoline derivative (DFIQ) | NSCLC | 4.16 µM (24h), 2.31 µM (48h) | [10] |

Table 1: In Vitro Anticancer Activity of Selected Quinoline Carboxylic Acid Derivatives.

In Vivo Preclinical Models

While in vitro studies provide valuable initial data, in vivo models are essential for evaluating the therapeutic potential of a compound in a whole-organism setting. Although extensive in vivo data for quinoline-2-carboxylic acid hydrochloride is not yet available, preliminary studies on related derivatives are encouraging.

A novel synthetic quinoline derivative, DFIQ, has been shown to induce cell death in a zebrafish xenograft model of non-small cell lung cancer (NSCLC).[10] Another derivative, Q-81, demonstrated the ability to inhibit the growth of pancreatic tumors in in vivo studies.[6] These findings, though preliminary, suggest that quinoline-based compounds can exert anticancer effects in a living organism and warrant further investigation in more advanced animal models.

Experimental Protocols for Preclinical Evaluation

The validation of the anticancer properties of quinoline-2-carboxylic acid and its derivatives relies on a suite of well-established experimental protocols. The following section details the methodologies for key assays.

Cell Viability and Cytotoxicity Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT reagent to each well.

-

Incubation: Incubate for 2 to 4 hours until a purple precipitate is visible.

-

Solubilization: Add 100 µL of detergent reagent to each well.

-

Incubation: Leave the plate at room temperature in the dark for 2 hours.

-

Absorbance Reading: Record the absorbance at 570 nm using a microplate reader.

The SRB assay is a cell density determination assay based on the measurement of cellular protein content.

Protocol:

-

Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

-

Cell Fixation: Gently add cold trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

-

Washing: Discard the supernatant, wash the plates with water, and air-dry.

-

Staining: Add 50-100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

-

Washing: Wash the plates with 1% acetic acid to remove unbound dye.

-

Solubilization: Add 100 µL of 10 mM Tris base solution (pH 10.5) to each well and shake for 10 minutes.

-

Absorbance Reading: Measure the absorbance at 510 nm.

Cell Cycle Analysis by Flow Cytometry

Flow cytometry with propidium iodide (PI) staining is used to analyze the distribution of cells in different phases of the cell cycle.

Protocol:

-

Cell Harvesting: Harvest cells after treatment.

-

Fixation: Fix the cells in cold 70% ethanol for at least 30 minutes at 4°C.

-

Washing: Wash the cells with PBS.

-

RNase Treatment: Add RNase A (100 µg/mL) and incubate at room temperature for 5 minutes.

-

PI Staining: Add propidium iodide to the cells.

-

Analysis: Analyze the stained cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Apoptosis Assays

This assay visualizes the characteristic ladder pattern of DNA fragments produced during apoptosis.

Protocol:

-

Cell Lysis: Lyse the treated cells using a detergent buffer.

-

DNA Precipitation: Precipitate the DNA using ethanol and sodium acetate.

-

RNase and Proteinase K Treatment: Treat the DNA extract with RNase and proteinase K to remove RNA and proteins.

-

Gel Electrophoresis: Separate the DNA fragments on a 2% agarose gel containing ethidium bromide.

-

Visualization: Visualize the DNA fragments under UV transillumination. A ladder-like pattern indicates apoptosis.

Western blotting is used to detect changes in the expression levels of key apoptotic proteins like Bax and Bcl-2.

Protocol:

-

Protein Extraction: Extract total protein from treated cells using a lysis buffer.

-

Protein Quantification: Determine the protein concentration using a standard assay (e.g., BCA assay).

-

Gel Electrophoresis: Separate the proteins by SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST).

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Bax, Bcl-2, and a loading control (e.g., β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

Future Directions and Conclusion

The preclinical data strongly suggest that quinoline-2-carboxylic acid and its derivatives are a promising class of compounds for anticancer drug development. Their ability to induce apoptosis and cell cycle arrest in a variety of cancer cell lines provides a solid foundation for further research.

Future research should focus on several key areas:

-

Lead Optimization: Structure-activity relationship (SAR) studies are needed to design and synthesize more potent and selective derivatives.

-

In Vivo Efficacy: Comprehensive in vivo studies in relevant animal models of cancer are crucial to evaluate the therapeutic efficacy, pharmacokinetics, and safety profiles of lead compounds.

-

Target Identification: Further elucidation of the specific molecular targets of these compounds will provide a deeper understanding of their mechanism of action and may reveal novel therapeutic strategies.

-

Clinical Translation: The long-term goal is to advance the most promising candidates into clinical trials to assess their safety and efficacy in cancer patients.

References

-

Review on recent development of quinoline for anticancer activities. (n.d.). ScienceDirect. Retrieved January 23, 2026, from [Link]

-

Synthesis of Quinoline-2-Carboxylic Acid Aryl Ester and Its Apoptotic Action on PC3 Prostate Cancer Cell Line. (2022). PubMed. Retrieved January 23, 2026, from [Link]

-

Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. (2024). MDPI. Retrieved January 23, 2026, from [Link]

-

Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.). ScienceDirect. Retrieved January 23, 2026, from [Link]

-

Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. (2020). PubMed Central. Retrieved January 23, 2026, from [Link]

-

Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025). PubMed Central. Retrieved January 23, 2026, from [Link]

-

PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9. (2016). PubMed Central. Retrieved January 23, 2026, from [Link]

-

Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. (n.d.). Advanced Journal of Chemistry, Section A. Retrieved January 23, 2026, from [Link]

-

Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. (2024). PubMed. Retrieved January 23, 2026, from [Link]

-

DFIQ, a Novel Quinoline Derivative, Shows Anticancer Potential by Inducing Apoptosis and Autophagy in NSCLC Cell and In Vivo Zebrafish Xenograft Models. (2022). MDPI. Retrieved January 23, 2026, from [Link]

-

Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. (2022). Frontiers. Retrieved January 23, 2026, from [Link]

-

Development of novel anilinoquinazoline-based carboxylic acids as non-classical carbonic anhydrase IX and XII inhibitors. (n.d.). NIH. Retrieved January 23, 2026, from [Link]

-

Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025). RSC Advances. Retrieved January 23, 2026, from [Link]

-

PQ1, a quinoline derivative, induces apoptosis in T47D breast cancer cells through activation of caspase-8 and caspase-9. (2016). PubMed. Retrieved January 23, 2026, from [Link]

-

Anticancer Activity of Quinoline Derivatives. (2022). International Journal of Pharmaceutical Sciences Review and Research. Retrieved January 23, 2026, from [Link]

-

Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design. (2024). MDPI. Retrieved January 23, 2026, from [Link]

-

Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. (2021). PubMed. Retrieved January 23, 2026, from [Link]

-

A novel quinazolinone derivative induces cytochrome c interdependent apoptosis and autophagy in human leukemia MOLT-4 cells. (2014). PubMed Central. Retrieved January 23, 2026, from [Link]

Sources

- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 2. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PQ1, a quinoline derivative, induces apoptosis in T47D breast cancer cells through activation of caspase-8 and caspase-9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 7. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

The Anti-inflammatory Potential of Quinoline-2-carboxylic Acid Hydrochloride: A Technical Guide for Researchers

Abstract

Chronic inflammation underpins a multitude of debilitating human diseases, creating a persistent need for novel therapeutic agents. The quinoline nucleus, a privileged scaffold in medicinal chemistry, has given rise to numerous compounds with diverse pharmacological activities.[1] This technical guide focuses on Quinoline-2-carboxylic acid and its hydrochloride salt, a compound of significant interest for its anti-inflammatory potential. While extensive research has been conducted on various quinoline derivatives, this document consolidates the current understanding of Quinoline-2-carboxylic acid's anti-inflammatory properties, its putative mechanisms of action, and provides detailed, field-proven experimental protocols for its evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic utility of this promising chemical entity.

Introduction: The Quinoline Scaffold in Inflammation

Inflammation is a fundamental protective response of the body to injury and infection.[1] However, its dysregulation can lead to chronic inflammatory diseases such as rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[1] The search for new anti-inflammatory drugs with improved efficacy and safety profiles is a continuous endeavor in pharmaceutical research. Quinoline derivatives have emerged as a promising class of compounds, exhibiting a wide array of biological activities, including anti-inflammatory effects.[2] This guide specifically delves into the anti-inflammatory profile of Quinoline-2-carboxylic acid hydrochloride, a compound that combines the established biological relevance of the quinoline core with the physicochemical advantages of a hydrochloride salt, which can enhance solubility and stability. While much of the existing literature focuses on derivatives, this guide will build upon the foundational knowledge of the parent acid to provide a comprehensive technical overview.

Putative Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of quinoline derivatives are often attributed to their ability to modulate key signaling pathways that regulate the expression of pro-inflammatory mediators.[1] Based on studies of closely related analogues, the primary mechanisms of action for this compound are proposed to involve the inhibition of the NF-κB and JAK/STAT signaling pathways, and potentially the inhibition of cyclooxygenase (COX) enzymes.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) family of transcription factors are master regulators of the inflammatory response.[3] In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of genes encoding pro-inflammatory cytokines (e.g., TNF-α, IL-6), chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and COX-2.[4] Several quinoline derivatives have been reported to inhibit NF-κB activation.[5] It is hypothesized that this compound may exert its anti-inflammatory effects by interfering with this pathway, potentially by inhibiting IκB degradation or by preventing the nuclear translocation of NF-κB.

Modulation of the JAK/STAT Pathway

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is another critical signaling cascade in immunity and inflammation.[6] Cytokines binding to their receptors activate associated JAKs, which then phosphorylate STAT proteins.[7] Phosphorylated STATs dimerize, translocate to the nucleus, and regulate the expression of target genes involved in inflammation and immune responses.[6] Dysregulation of the JAK/STAT pathway is implicated in various inflammatory diseases.[8] The potential for quinoline derivatives to modulate this pathway presents another avenue for their anti-inflammatory action.

Quantitative Anti-inflammatory Activity

The anti-inflammatory efficacy of Quinoline-2-carboxylic acid and its derivatives has been assessed in various in vitro and in vivo models. While specific IC50 values for this compound are not widely available in the public literature, data from studies on the parent compound and its close analogs provide valuable insights into the potential of this scaffold.[1]

Table 1: In Vitro Anti-inflammatory Activity of Quinoline-2-carboxylic Acid and Related Derivatives

| Compound/Derivative | Assay | Cell Line | Endpoint | Result | Reference |

| Quinoline-2-carboxylic acid | LPS-induced inflammation | RAW264.7 macrophages | Nitric Oxide Production | Appreciable anti-inflammatory affinity vs. indomethacin | [9] |

| Quinoline-thiadiazole derivatives | COX Inhibition | In vitro enzyme assay | COX-1 Inhibition | Docking scores from -8.56 to -5.87 Kcal/mol | [10] |